molecular formula C10H11ClO B1646248 1-(3-Chlorophenyl)cyclopropanemethanol

1-(3-Chlorophenyl)cyclopropanemethanol

Cat. No.: B1646248
M. Wt: 182.64 g/mol
InChI Key: XLVSRCZMJAGGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)cyclopropanemethanol is a cyclopropane-containing organic compound featuring a chlorophenyl substituent at the 3-position and a hydroxymethyl group attached to the cyclopropane ring. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol. The compound’s cyclopropane moiety and chlorine substituent suggest unique steric and electronic characteristics, which may influence its reactivity, solubility, and biological activity compared to similar molecules .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

[1-(3-chlorophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11ClO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2

InChI Key

XLVSRCZMJAGGES-UHFFFAOYSA-N

SMILES

C1CC1(CO)C2=CC(=CC=C2)Cl

Canonical SMILES

C1CC1(CO)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(2-Chlorophenyl)cyclopropanemethanol

The positional isomer with chlorine at the 2-position, [1-(2-chlorophenyl)cyclopropyl]methanol (C₁₀H₁₁ClO), shares the same molecular formula but differs in chlorine substitution. Key differences include:

  • Polarity : The 3-chloro isomer’s chlorine atom is meta to the hydroxymethyl group, possibly enhancing resonance stabilization compared to the ortho isomer.
  • Safety Data : The 2-chloro isomer’s safety data sheet (SDS) highlights hazards such as skin/eye irritation and acute toxicity under UN GHS guidelines, which may differ for the 3-chloro analog due to metabolic pathway variations .

Functional Group Analogs: 1-(3-Chlorophenyl)-2-nitropropene

This compound (C₉H₈ClNO₂, MW 197.62 g/mol) replaces the cyclopropanemethanol group with a nitropropene chain. Key distinctions include:

  • Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, making the compound more reactive in Michael addition or reduction reactions compared to the hydroxymethyl group in 1-(3-Chlorophenyl)cyclopropanemethanol.
  • Hydrogen Bonding: The hydroxyl group in the cyclopropanemethanol derivative allows for hydrogen bonding (TPSA ≈ 20.2 Ų), enhancing solubility in polar solvents, whereas the nitropropene analog has a higher topological polar surface area (45.8 Ų) due to nitro group polarity .

Chlorinated Aromatic Hydrocarbons: 1-Chloro-2-methyl-2-phenylpropane

This compound (C₁₀H₁₃Cl, MW 168.67 g/mol) lacks the cyclopropane and hydroxyl groups but shares a chlorinated aromatic system. Notable differences:

  • Boiling Point: 1-Chloro-2-methyl-2-phenylpropane boils at ~92°C, lower than the cyclopropanemethanol derivative due to reduced hydrogen bonding capacity.
  • Applications: Chlorinated hydrocarbons like this are often used as intermediates in organic synthesis, whereas cyclopropanemethanol derivatives may have niche roles in medicinal chemistry due to ring strain and conformational rigidity .

Comparative Data Table

Property This compound 1-(2-Chlorophenyl)cyclopropanemethanol 1-(3-Chlorophenyl)-2-nitropropene 1-Chloro-2-methyl-2-phenylpropane
Molecular Weight (g/mol) 182.65 (calculated) 182.65 197.62 168.67
Functional Groups Hydroxymethyl, Cl (meta) Hydroxymethyl, Cl (ortho) Nitropropene, Cl (meta) Chloroalkane, methyl, phenyl
Polar Surface Area (Ų) ~20.2 (estimated) ~20.2 45.8 ~0 (nonpolar)
Boiling Point (°C) Not reported Not reported Not reported 92
Key Reactivity Hydrogen bonding, ring strain Steric hindrance Electrophilic addition SN2 substitution

Research Findings and Implications

  • Synthetic Utility: Cyclopropanemethanol derivatives are challenging to synthesize due to ring strain, but their stability under physiological conditions makes them candidates for drug design. In contrast, nitropropene analogs are more reactive but less stable .
  • Toxicity Considerations: Chlorinated aromatic compounds often exhibit hepatotoxicity; the hydroxyl group in cyclopropanemethanol may mitigate this via glucuronidation pathways compared to non-hydroxylated analogs .

Notes on Evidence Limitations

  • Direct data for this compound are absent in the provided evidence; comparisons rely on structural analogs and computational estimates.
  • Further experimental studies (e.g., crystallography via SHELX or toxicity assays) are required to validate these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.